

An In-Depth Technical Guide to the In Vitro Pharmacology of PF-06463922

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Compound of Interest		
Compound Name:	PF-06462894	
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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the preclinical, in vitro pharmacological properties of PF-06463922, a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.

Executive Summary

PF-06463922 is a reversible, ATP-competitive small molecule inhibitor demonstrating significant potency against wild-type ALK and ROS1, as well as a wide range of clinically relevant mutations that confer resistance to earlier generation inhibitors.[1][2] Its superior biochemical and cellular activity, including against the highly resistant ALK G1202R mutant, positions it as a critical agent in the treatment of ALK/ROS1-positive malignancies.[1] This document details the quantitative measures of its inhibitory activity, the experimental protocols used for its characterization, and visual representations of its mechanism and evaluation workflow.

Quantitative In Vitro Pharmacology Data

The following tables summarize the key quantitative data for PF-06463922 from biochemical and cellular assays.





Table 1: Biochemical Inhibition of ALK and ROS1 Kinase

Activity

Target Kinase	Mutant	Inhibition Constant (Ki) [nM]	IC50 [nM]
ALK (recombinant)	Wild-Type	<0.07	~5
ALK (recombinant)	F1174L	-	~5
ALK (recombinant)	F1245C	-	~5
ALK (recombinant)	R1275Q	-	~5
ROS1 (recombinant)	Wild-Type	<0.005	-

Data compiled from multiple sources.[1][3][4] Note: IC50 values for ALK variants were limited by the kinase concentration required for the assay.[3]

Table 2: Cellular Activity of PF-06463922 in ALK/ROS1-Driven Cell Lines



Cell Line	ALK/ROS1 Fusion/Mutation	Cellular Growth IC50 [nM]	ALK Phosphorylation IC50 [nM]
SNU2535	EML4-ALKG1269A	47	-
MGH021-5	SQSTM1- ALKG1202R	63	-
MGH056-1	EML4-ALKI1171T	23	-
H3122 (Alectinib- Resistant)	EML4-ALKV1180L	-	-
HCC78	SLC34A2-ROS1	Sub- to low- nanomolar	0.1 - 1
BaF3	CD74-ROS1	Sub- to low- nanomolar	-
BaF3	CD74-ROS1G2032R	Nanomolar	-

Data compiled from multiple sources.[1][4]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These represent standard procedures that can be adapted for the evaluation of PF-06463922.

Biochemical Kinase Inhibition Assay (Microfluidic Mobility Shift Assay)

This assay quantitatively measures the inhibition of kinase activity by assessing the conversion of a substrate peptide to its phosphorylated form.

Materials:

- Recombinant human ALK or ROS1 kinase domain
- ATP



- Substrate peptide
- PF-06463922 (or other inhibitors)
- Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Microfluidic mobility shift assay instrument and reagents

Procedure:

- Prepare serial dilutions of PF-06463922 in DMSO and then dilute into the kinase reaction buffer.
- In a microplate, add the recombinant kinase and the diluted inhibitor. Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The final ATP concentration should be at or near its Km for the kinase.[3]
- Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 30°C).
- Stop the reaction by adding a stop solution provided with the assay kit.
- Analyze the samples using a microfluidic mobility shift assay instrument, which separates the phosphorylated and unphosphorylated substrate based on charge and size.
- The percentage of substrate conversion is calculated, and the data are plotted against the inhibitor concentration to determine the IC50 value. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, especially when the ATP concentration is known.

Cellular Proliferation/Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.



Materials:

- ALK/ROS1-dependent cancer cell lines (e.g., H3122, HCC78)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- PF-06463922
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of PF-06463922 in the cell culture medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor.
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
- After the incubation period, allow the plates to equilibrate to room temperature.
- Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- The luminescent signal is proportional to the number of viable cells. Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.



Cellular ALK/ROS1 Phosphorylation Assay (Western Blot)

This method is used to assess the ability of **PF-06462894** to inhibit the autophosphorylation of ALK or ROS1 in a cellular context, which is a direct measure of target engagement.

Materials:

- ALK/ROS1-driven cell lines
- PF-06462894
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total ALK, anti-phospho-ROS1, anti-total ROS1, and a loading control (e.g., anti-β-actin)
- HRP-conjugated secondary antibodies
- SDS-PAGE gels and Western blot equipment
- Chemiluminescent substrate

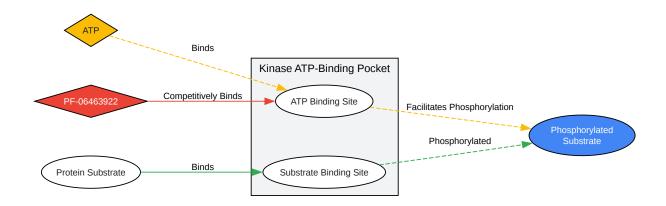
Procedure:

- Plate cells and allow them to adhere.
- Treat the cells with varying concentrations of PF-06462894 for a defined period (e.g., 2-4 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.



- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total kinase and a loading control protein.
- Densitometry analysis can be used to quantify the inhibition of phosphorylation and determine an IC50 value.

Visualizations: Mechanism and Workflows Mechanism of Action

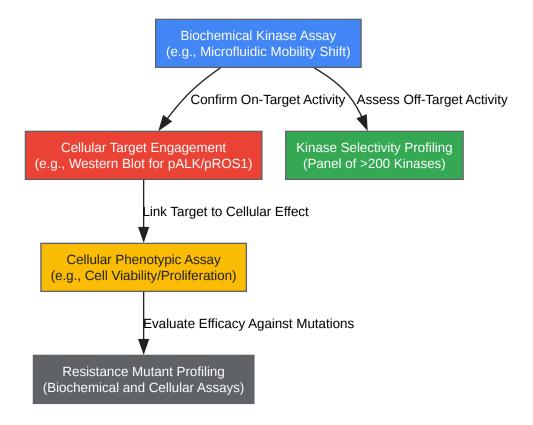


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Caption: Competitive inhibition of the ALK/ROS1 kinase by PF-06463922.

In Vitro Pharmacology Evaluation Workflow





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Caption: Workflow for in vitro evaluation of a kinase inhibitor.

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